molecular formula C20H30N4O3 B2413034 1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide CAS No. 2034280-39-0

1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide

Cat. No.: B2413034
CAS No.: 2034280-39-0
M. Wt: 374.485
InChI Key: WWHPWRHMJJMTRG-IYARVYRRSA-N
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Description

1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide is an intriguing compound with a complex chemical structure. This compound belongs to the family of piperidine carboxamides and is notable for its unique cyclohexyl and pyrimidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the formation of the cyclohexyl and piperidine rings. A common approach includes:

  • Formation of the Cyclohexyl Ring: Using cyclohexanone as the starting material.

  • Introduction of the Piperidine Ring: Achieved through cyclization reactions involving suitable amines and catalysts.

  • Attachment of the Pyrimidinyl Group: Through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production may scale up these methods, often using flow chemistry and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate large-scale reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide undergoes various reactions, such as:

  • Oxidation: Leading to hydroxyl or carbonyl derivatives.

  • Reduction: Yielding amines or alcohols.

  • Substitution: Particularly at the pyrimidinyl group.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: With nucleophiles like alkoxides or amines under basic conditions.

Major Products

The major products depend on the reaction type, but common derivatives include hydroxylated or aminated compounds.

Scientific Research Applications

1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide finds applications in:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Investigated for its potential bioactivity and interactions with biological targets.

  • Medicine: Explored for therapeutic properties, possibly in anti-inflammatory or anticancer research.

  • Industry: Utilized in the development of novel materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, often enzymes or receptors. This interaction may modulate biological pathways, leading to desired effects like inhibition of a particular enzyme or activation of a receptor.

Comparison with Similar Compounds

When compared to other piperidine carboxamides, this compound stands out due to the presence of the cyclohexyl and pyrimidinyl groups. Similar compounds include:

  • 1-acetyl-N-cyclohexylpiperidine-4-carboxamide: Lacks the pyrimidinyl group.

  • N-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)piperidin-4-yl)acetamide: Lacks the cyclohexyl group.

Properties

IUPAC Name

1-acetyl-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-13-12-14(2)22-20(21-13)27-18-6-4-17(5-7-18)23-19(26)16-8-10-24(11-9-16)15(3)25/h12,16-18H,4-11H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHPWRHMJJMTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCN(CC3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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